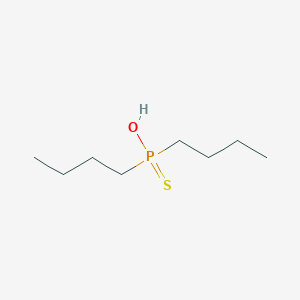Phosphinothioic acid, dibutyl-
CAS No.: 866-33-1
Cat. No.: VC19735926
Molecular Formula: C8H19OPS
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866-33-1 |
|---|---|
| Molecular Formula | C8H19OPS |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | dibutyl-hydroxy-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11) |
| Standard InChI Key | PBDGFDJXGFNNNU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCP(=S)(CCCC)O |
Introduction
Chemical Structure and Physicochemical Properties
Phosphinothioic acid, dibutyl- belongs to the class of organophosphorus compounds, which are characterized by a phosphorus center bonded to organic substituents and heteroatoms. The sulfur atom in its thiophosphoryl group (P=S) differentiates it from oxygenated analogs like dibutyl phosphate (P=O) . Key physicochemical properties include:
-
Boiling Point: Approximately 100°C at atmospheric pressure, comparable to dibutyl phosphate (107-110°C) .
-
Density: Estimated at 1.05–1.15 g/cm³, similar to dibutyl phosphite (1.06 g/cm³) .
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol) and weakly soluble in water due to hydrophobic butyl groups.
The compound’s reactivity is influenced by its acidic hydrogen, which participates in reactions with bases and metals. For instance, interaction with alkali metals may produce flammable hydrogen gas, a behavior observed in dibutyl phosphate .
Synthesis and Industrial Production
The synthesis of phosphinothioic acid, dibutyl- typically involves thiophosphorylation reactions, where a phosphorus precursor reacts with thiols or sulfur-containing reagents. Common methods include:
-
Reaction of Dibutyl Phosphite with Hydrogen Sulfide:
This method mirrors the synthesis of thiophosphate esters, leveraging the nucleophilic substitution of oxygen with sulfur .
-
Alkylation of Phosphinothioic Acid:
Phosphinothioic acid is treated with butyl halides in the presence of a base, yielding the dibutyl derivative.
Industrial production prioritizes cost-effective routes, often using continuous-flow reactors to manage exothermic reactions and byproduct formation.
Applications in Industry and Research
Phosphinothioic acid, dibutyl- serves niche roles due to its dual functionality as a weak acid and thiophosphorylating agent:
-
Lubricant Additives: Acts as an anti-wear agent in hydraulic fluids, reducing friction between metal surfaces.
-
Agrochemicals: Intermediate in synthesizing thiophosphate pesticides, though its direct use is limited by toxicity concerns .
-
Coordination Chemistry: Forms complexes with transition metals, explored for catalytic applications in organic synthesis .
Toxicological and Environmental Impact
While specific toxicity data for phosphinothioic acid, dibutyl- are scarce, its structural analogs provide insights:
The compound’s thiophosphoryl group may enhance bioaccumulation potential compared to oxygenated analogs. Degradation pathways likely involve microbial action or photolysis, though persistent metabolites could pose ecological risks .
Comparative Analysis with Analogous Compounds
The table below highlights key differences between phosphinothioic acid, dibutyl- and related organophosphorus species:
Future Research Directions
-
Toxicokinetic Studies: Elucidate metabolic pathways and potential neurotoxic effects.
-
Green Synthesis: Develop solvent-free routes using biocatalysts to reduce waste.
-
Advanced Materials: Explore its role in thiophosphate-based polymers for electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume